N-methylquinoline-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-12-11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYHZNNTTOIDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Methylquinoline 3 Carboxamide and Its Derivatives
Classical and Named Reactions for Quinoline-3-carboxamide (B1254982) Scaffold Construction
The synthesis of the quinoline (B57606) ring system is well-established, with several named reactions providing reliable routes to this important heterocycle. rsc.org These classical methods, often originating in the late 19th and early 20th centuries, have been refined over decades and remain cornerstones of heterocyclic chemistry. tandfonline.comjptcp.comiipseries.org
Doebner–von Miller Synthesis Approaches
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. rsc.orgwikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by strong acids like sulfuric or hydrochloric acid, or Lewis acids. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones through an aldol (B89426) condensation. wikipedia.org
The general mechanism involves the conjugate addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent dehydrogenation (aromatization) to yield the substituted quinoline. iipseries.orgwikipedia.org To obtain a quinoline-3-carboxamide derivative via this route, an α,β-unsaturated carbonyl compound bearing a latent or protected carboxamide group at the appropriate position would be required. For instance, the reaction of an aniline with an α-formyl-β-ketoamide or a related derivative could theoretically lead to the desired 3-substituted quinoline scaffold after cyclization and oxidation. researchgate.net
Table 1: Examples of Doebner-von Miller Reaction Conditions
| Aniline Derivative | Carbonyl Precursor(s) | Catalyst/Medium | Product Type | Ref |
|---|---|---|---|---|
| Substituted Aniline | Acrolein Diethyl Acetal | Hydrochloric Acid | Substituted Quinoline | researchgate.net |
| Aniline | Crotonaldehyde | Hydrochloric Acid | 2-Methylquinoline | iipseries.org |
| 4-Isopropylaniline | Pulegone | Lewis/Brønsted Acids | Substituted Tetrahydroquinoline | wikipedia.org |
| Aniline | An Aldehyde + Pyruvic Acid | N/A | Quinoline-4-carboxylic acid | rsc.org |
This table presents generalized conditions and product types as specific examples for 3-carboxamide synthesis via this method are less common in literature.
Skraup Synthesis Variations
The Skraup synthesis is one of the oldest and most direct methods for producing the parent quinoline ring. rsc.orgwikipedia.org In its archetypal form, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then acts as the α,β-unsaturated carbonyl compound in a Doebner-von Miller-type mechanism. rsc.orgwikipedia.org
While the classic Skraup reaction yields unsubstituted quinoline, variations using substituted anilines and glycerol derivatives can produce a range of substituted quinolines. tandfonline.com However, directing the substitution specifically to the 3-position to incorporate a carboxamide group is not straightforward with the standard Skraup protocol. Achieving this would necessitate a modified three-carbon component to replace glycerol, one that already contains the desired carboxamide functionality or a precursor group. Due to the typically harsh and sometimes violent reaction conditions, its application is often limited to robust substrates. wikipedia.org
Vilsmeier–Haack Formylation and Subsequent Transformations
A highly effective and widely used strategy for preparing quinoline-3-carboxamides (B1200007) involves the Vilsmeier-Haack reaction as a key step. researchgate.netchemijournal.com This method begins with a substituted acetanilide, which undergoes cyclization and formylation upon treatment with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride, POCl₃, and N,N-dimethylformamide, DMF). chemijournal.comchemijournal.com The product of this reaction is a 2-chloroquinoline-3-carbaldehyde. researchgate.netchemijournal.com
This intermediate is then subjected to a two-step transformation:
Oxidation: The aldehyde group at the C-3 position is oxidized to a carboxylic acid. This can be achieved using various oxidizing agents.
Amidation: The resulting 2-chloroquinoline-3-carboxylic acid is coupled with an appropriate amine to form the desired carboxamide. To synthesize N-methylquinoline-3-carboxamide, methylamine (B109427) would be used in this step. researchgate.net This coupling is often facilitated by activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
This multi-step approach offers a high degree of flexibility, allowing for various substituents on both the benzene (B151609) ring (derived from the starting acetanilide) and the amide nitrogen (derived from the amine used in the final step). researchgate.net
Table 2: Synthesis of 2-Chloroquinoline-3-carboxamide (B1625466) Derivatives via Vilsmeier-Haack Route
| Starting Acetanilide | Amine for Coupling | Final Product | Yield | Ref |
|---|---|---|---|---|
| 4-Methylacetanilide | 4-Fluoroaniline | N-(4-fluorophenyl)-2-chloro-6-methylquinoline-3-carboxamide | Moderate-High | researchgate.net |
| 4-Chloroacetanilide | 4-Methoxyaniline | N-(4-methoxyphenyl)-2,6-dichloroquinoline-3-carboxamide | Moderate-High | researchgate.net |
| Acetanilide | Various Anilines | 2-Chloro-N-(substituted-phenyl)quinoline-3-carboxamide | 60-80% | chemijournal.comchemijournal.com |
| N/A | N,O-dimethyl hydroxylamine | 2-chloro-N-methoxy-N-methylquinoline-3-carboxamide | N/A | sapub.org |
Combes and Friedlander Condensation Reactions
Combes Synthesis: The Combes reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. jptcp.comwikipedia.org The reaction forms a β-amino enone intermediate (a Schiff base), which then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to form the quinoline. wikipedia.org The substitution pattern of the final quinoline is determined by the structure of the aniline and the β-diketone. To produce a quinoline-3-carboxamide, a β-diketone with a carboxamide moiety, such as an acetoacetamide, could be employed.
Friedlander Synthesis: The Friedlander synthesis is one of the most direct and versatile methods for preparing substituted quinolines. rsc.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). rsc.org The reaction can be catalyzed by either acids or bases.
A significant advantage of this method is the ability to directly construct the quinoline-3-carboxamide scaffold in a single step. This is achieved by reacting a 2-aminobenzaldehyde (B1207257) with a β-ketoamide or a cyanoacetamide. For instance, the condensation of 2-aminobenzaldehyde with N-methyl-2-cyanoacetamide or N-methyl-3-oxobutanamide would directly yield N-methyl-2-substituted-quinoline-3-carboxamide derivatives. This directness makes the Friedlander synthesis a highly convergent and efficient approach. rsc.org
Table 3: Examples of Friedlander Synthesis for Quinoline-3-Carboxamides
| 2-Aminoaryl Ketone/Aldehyde | Methylene (B1212753) Compound | Catalyst/Conditions | Product | Ref |
|---|---|---|---|---|
| 2-Aminobenzaldehyde | Isoxazolyl-3-oxo-butanamides | p-Toluenesulfonic acid (PTSA) | Isoxazolyl quinoline-3-carboxamides | |
| 2-Amino-5-chlorobenzaldehyde | 2-Cyano-N-cyclopropylacetamide | NaOH, Ethanol (B145695), 70°C | 2-Amino-6-chloro-N-cyclopropylquinoline-3-carboxamide | |
| 2-Aminobenzophenone | Ethyl acetoacetate | Indium triflate, Solvent-free | 2-Steryl-quinolone derivative | tandfonline.com |
Knorr Synthesis Protocols
The Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to form a 2-hydroxyquinoline (B72897) (a quinolin-2-one). wikipedia.org The reaction proceeds via electrophilic attack of a protonated carbonyl group onto the aniline ring. wikipedia.org
The starting β-ketoanilides are readily prepared by reacting an aniline with a β-ketoester. uni-plovdiv.bg While the classic Knorr synthesis yields a 2-hydroxyquinoline, variations in reaction conditions (e.g., the amount of acid) can sometimes lead to the formation of 4-hydroxyquinolines. wikipedia.org To adapt this method for the synthesis of this compound, one would need to start with a more complex β-ketoanilide that already contains the 3-carboxamide group. Following the cyclization to the quinolin-2-one, further chemical modifications would be necessary to remove the 2-hydroxy group and introduce the N-methyl group on the amide, making this a less direct route compared to others like the Friedlander or Vilsmeier-Haack approaches.
Multi-Component Reaction (MCR) Approaches
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product in a highly efficient and atom-economical manner. nih.gov Several MCR strategies have been developed for the synthesis of the quinoline-3-carboxamide scaffold.
For example, an efficient one-pot, three-component reaction has been designed for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamides. researchgate.netnih.gov This reaction utilizes an arylamine, an arylglyoxal, and 2-cyano-N-methylacetamide in the presence of a catalyst like thiamine (B1217682) hydrochloride. researchgate.netnih.gov This cascade process involves Knoevenagel condensation, Michael addition, and cyclization steps to rapidly build the complex quinoline derivative in a single operation. researchgate.net
Another powerful MCR approach involves a copper-catalyzed, one-pot, four-component reaction of 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and aldehydes. nih.gov This procedure combines amination, condensation, and cyclization/dehydrogenation steps to afford complex quinoline-based structures, demonstrating the power of MCRs to build diversity from simple, readily available starting materials. nih.govmdpi.com
Table 4: Examples of Multi-Component Reactions for Quinoline Scaffolds
| Components | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|
| Arylamine, Arylglyoxal, 2-Cyano-N-methylacetamide | Thiamine hydrochloride (VB1), H₂O, reflux | 4-Amino-2-benzoyl-N-methylquinoline-3-carboxamide | researchgate.netnih.gov |
| 2-Bromobenzaldehyde, NH₃(aq), Cyanoacetamide, Aldehyde | Cu(OAc)₂, K₂CO₃, 100°C | Pyrimido[4,5-b]quinolin-4-ones (via quinoline-3-carboxamide intermediate) | tandfonline.comnih.gov |
| Aromatic aldehyde, Malononitrile, 1-Tetralone | Ammonium (B1175870) acetate (B1210297), Acetic acid | Methoxybenzo[h]quinoline-3-carbonitrile | mdpi.com |
One-Pot Three-Component Reactions Involving 2-Cyano-N-methylacetamide
A highly effective method for the synthesis of polysubstituted quinolines, including derivatives of this compound, is the one-pot, three-component reaction. researchgate.netresearchgate.netnih.gov This approach typically involves the condensation of an arylamine, an arylglyoxal, and 2-cyano-N-methylacetamide. researchgate.netmdpi.comscispace.comptfarm.plresearchgate.netrsc.org
In a representative example, the reaction of 4-methoxyaniline, 4-chlorophenylglyoxal, and 2-cyano-N-methylacetamide in the presence of a catalyst yields 4-amino-2-(4-chlorobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide. nih.govrsc.org The versatility of this method allows for the introduction of a variety of substituents on both the aniline and arylglyoxal components, leading to a diverse library of quinoline-3-carboxamide derivatives. scispace.com The reaction is often carried out under reflux conditions in solvents like water or ethanol. researchgate.netmdpi.comscispace.comptfarm.plresearchgate.net
Table 1: Examples of Polysubstituted N-Methylquinoline-3-carboxamides via Three-Component Reaction nih.gov
| R1 (from Arylglyoxal) | R2 (from Arylamine) | Product | Yield (%) |
| 4-Cl | 4-OCH3 | 4-amino-2-(4-chlorobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide | 92 |
| 4-Br | 4-OCH3 | 4-amino-2-(4-bromobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide | 90 |
| 4-CH3 | 4-OCH3 | 4-amino-2-(4-methylbenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide | 88 |
| H | 4-Cl | 4-amino-2-benzoyl-6-chloro-N-methylquinoline-3-carboxamide | 85 |
| 4-Cl | 4-Cl | 4-amino-6-chloro-2-(4-chlorobenzoyl)-N-methylquinoline-3-carboxamide | 95 |
Cascade Reaction Strategies (e.g., Knoevenagel/Michael/Cyclization)
The underlying mechanism of the aforementioned three-component synthesis is often a cascade reaction sequence. researchgate.netresearchgate.netnih.gov This sequence typically commences with a Knoevenagel condensation between the arylglyoxal and 2-cyano-N-methylacetamide. researchgate.netmdpi.comscispace.comptfarm.plresearchgate.netrsc.org This is followed by a Michael addition of the arylamine to the resulting electron-deficient alkene. The cascade culminates in an intramolecular cyclization and subsequent tautomerization/aromatization to afford the stable quinoline ring system. researchgate.netmdpi.comscispace.comptfarm.plresearchgate.net This strategy efficiently introduces amino and carboxamide functionalities onto the quinoline core in a single synthetic operation. researchgate.net
Derivatization Strategies of this compound
Further structural diversity can be achieved by modifying the this compound scaffold at various positions.
Formation of N-Substituted Carboxamide Derivatives
The amide nitrogen of the quinoline-3-carboxamide can be readily substituted with a variety of alkyl and aryl groups. This is typically achieved by first synthesizing the corresponding quinoline-3-carboxylic acid, which is then activated, often by conversion to the acyl chloride, and subsequently reacted with a primary or secondary amine. researchgate.net
For instance, a series of N-substituted 2-chloroquinoline-3-carboxamide derivatives were prepared by coupling the 2-chloroquinoline-3-carboxylic acid with various anilines. researchgate.net Similarly, N-alkyl and N-aryl derivatives of 6-phenylquinoline-3-carboxamide and 6-benzyloxy-7-methoxy-2-methylquinoline-3-carboxamide have been synthesized to explore their structure-activity relationships. nih.govmdpi.com The synthesis of 2-chloro-8-methylquinoline (B1592087) imides has also been reported through the reaction of 2-chloro-8-methylquinoline-3-carboxamide with different aryl acid chlorides.
Table 2: Examples of N-Substituted Quinoline-3-Carboxamide Derivatives nih.govmdpi.com
| Quinoline Core | Amine | Product |
| 2-methyl-6-phenylquinoline-3-carboxylic acid | Cyclopropylamine | N-Cyclopropyl-2-methyl-6-phenylquinoline-3-carboxamide |
| 2-methyl-6-(p-tolyl)quinoline-3-carboxylic acid | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-methyl-6-(p-tolyl)quinoline-3-carboxamide |
| 6-benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid | Benzylamine | 6-(Benzyloxy)-7-methoxy-N-benzyl-2-methylquinoline-3-carboxamide |
| 6-benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid | tert-Butylamine | N-(tert-Butyl)-6-(benzyloxy)-7-methoxy-2-methylquinoline-3-carboxamide |
Modifications on the Quinoline Ring System
The quinoline ring itself is amenable to a wide range of modifications, allowing for the introduction of various functional groups at different positions. mdpi.com These modifications can significantly influence the electronic properties and biological activity of the resulting compounds. Strategies such as the Gould-Jacobs reaction can be employed to synthesize quinolines with substituents at the 4-position. rsc.org
Furthermore, direct C-H functionalization is an emerging powerful tool for the late-stage modification of the quinoline scaffold. rsc.org For example, electrophilic C(3)-H functionalization of quinolines has been achieved using a nickel catalyst and a Grignard reagent, allowing for the coupling of various electrophiles. rsc.org
Halogenation and Other Substituent Introduction (e.g., Chloro, Methoxy (B1213986), Nitro)
Halogen atoms and other small functional groups can be introduced onto the quinoline ring to fine-tune the properties of the molecule. For instance, 2-chloroquinoline-3-carboxamide derivatives can be synthesized from the corresponding 2-oxo-1,2-dihydroquinoline-3-carboxylic acids by treatment with phosphoryl chloride. sapub.org
The Vilsmeier-Haack reaction is another versatile method for introducing a formyl group, which can then be oxidized to a carboxylic acid, providing a handle for further derivatization. This approach has been used to synthesize 2-chloro-N-(4-substitutedphenyl)-6-methylquinoline-3-carboxamide derivatives. researchgate.net Additionally, radical iodination at the C-3 position of the quinoline ring has been reported using N-iodosuccinimide. mdpi.com Metal-free protocols have also been developed for the regioselective C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an inexpensive halogen source. rsc.org
Catalytic Systems and Reaction Optimization
The efficiency of the synthesis of this compound and its derivatives is highly dependent on the catalytic system and reaction conditions. A variety of catalysts have been explored to promote these transformations.
Thiamine hydrochloride (Vitamin B1) has been successfully employed as a green, inexpensive, and reusable catalyst for the one-pot, three-component synthesis of 4-amino-2-benzoylquinoline-3-carboxamides in aqueous media. researchgate.netnih.govrsc.orgrsc.org The optimization of reaction conditions for this system revealed that refluxing in water provides the best yields. nih.gov
Other catalytic systems include Lewis acids such as silica-supported iron trifluoroacetate (B77799) and trichloroacetate, which have been shown to be efficient and recyclable catalysts for the synthesis of hexahydroquinoline-3-carboxamide derivatives under solvent-free conditions. rsc.org Rhodium acetate has been utilized as a catalyst for the one-pot synthesis of 3-substituted quinoline carboxylates from anilines. google.com Cobalt complexes have also been employed for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to produce quinolines. organic-chemistry.org
Optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for maximizing yields and minimizing reaction times. researchgate.netnih.gov For example, in the thiamine hydrochloride-catalyzed reaction, while solvents like DMF, ethanol, and acetonitrile (B52724) can be used, water was found to be the optimal solvent. researchgate.netnih.gov The reusability of the catalyst is also a key consideration for developing sustainable synthetic protocols. nih.govrsc.org
Thiamine Hydrochloride (VB1) Catalysis
A noteworthy and efficient method for synthesizing polysubstituted quinolines, including derivatives of this compound, involves a one-pot, three-component reaction catalyzed by thiamine hydrochloride (Vitamin B1). nih.govresearchgate.net This approach utilizes readily available starting materials: 2-cyano-N-methylacetamide, an arylglyoxal, and an arylamine. nih.govresearchgate.netrsc.org The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization reactions, allowing for the introduction of diverse functional groups onto the quinoline ring in a single step. nih.govresearchgate.netrsc.org
This method offers several advantages, including operational simplicity, high product yields, and the absence of tedious separation procedures. nih.govresearchgate.net Furthermore, the catalyst, thiamine hydrochloride, is inexpensive, readily available, and can be reused multiple times without a significant decrease in yield, making the process more sustainable. researchgate.netrsc.org The reaction is typically carried out in water under reflux conditions. nih.govresearchgate.netrsc.org
To optimize the reaction conditions, various factors have been investigated. A model reaction for the synthesis of 4-amino-2-(4-chlorobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide was used to establish the best parameters. researchgate.netrsc.orgnih.gov The results of this optimization are summarized in the table below.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |
| 1 | --- | VB1 (10) | r.t. | N.R. |
| 2 | DMF | VB1 (10) | r.t. | N.R. |
| 3 | EtOH | VB1 (10) | r.t. | N.R. |
| 4 | CH3CN | VB1 (10) | r.t. | N.R. |
| 5 | THF | VB1 (10) | r.t. | N.R. |
| 6 | H2O | VB1 (10) | r.t. | 40 |
| 7 | H2O | --- | r.t. | N.R. |
| 8 | DMF | VB1 (10) | Reflux | Trace |
| 9 | EtOH | VB1 (10) | Reflux | Trace |
| 10 | CH3CN | VB1 (10) | Reflux | Trace |
| 11 | THF | VB1 (10) | Reflux | Trace |
| 12 | H2O | VB1 (10) | Reflux | 65 |
| 13 | H2O | VB1 (15) | Reflux | 75 |
| 14 | H2O | VB1 (20) | Reflux | 75 |
| N.R. = No Reaction, r.t. = room temperature | ||||
| Data sourced from a study by Hajipour, Mehrabi, and Masoodi. researchgate.net |
The optimized conditions were found to be the use of 15 mol% of thiamine hydrochloride in water under reflux for 6 hours, which provided a 75% yield of the desired product. researchgate.netnih.gov
Phase Transfer Catalysis
Phase transfer catalysis (PTC) has emerged as a valuable and environmentally friendly technique in organic synthesis, including the preparation of quinoline derivatives. smolecule.comresearchgate.net This methodology facilitates reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). Quaternary ammonium salts, such as cetyltrimethylammonium bromide (CTAB) and tetrabutylammonium (B224687) bromide (TBAB), are commonly employed as phase transfer catalysts. researchgate.netthaiscience.info They work by transporting a reactant from one phase to another where the reaction can occur, often leading to improved reaction rates and yields. thaiscience.info
In the context of quinoline synthesis, PTC can be particularly useful for nucleophilic aromatic substitution reactions. For instance, an improved protocol for the synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes from 2-chloroquinoline-3-carbaldehydes utilizes CTAB as a catalyst in combination with polyethylene (B3416737) glycol-400 (PEG-400). thaiscience.info This method has been shown to reduce reaction times and improve yields compared to conventional methods. thaiscience.info While this specific example does not directly produce an this compound, the principle can be applied to related syntheses. The use of PTC offers the potential for milder reaction conditions and can sometimes eliminate the need for organic solvents, aligning with the principles of green chemistry. researchgate.net
Influence of Solvent on Reaction Outcomes and Compound Stability
The choice of solvent plays a critical role in the synthesis of this compound and its derivatives, significantly impacting both the reaction rate and the stability of the resulting compounds. nih.govresearchgate.netresearchgate.net
In the thiamine hydrochloride-catalyzed synthesis of 4-amino-2-benzoylquinoline-3-carboxamides, a systematic investigation of various solvents was conducted. researchgate.netrsc.orgnih.gov The reaction was attempted in dimethylformamide (DMF), ethanol (EtOH), acetonitrile (CH3CN), and tetrahydrofuran (B95107) (THF) at room temperature with 10 mol% of the catalyst, but no reaction was observed. researchgate.netnih.gov Only when water (H2O) was used as the solvent did the reaction proceed, yielding 40% of the product at room temperature. researchgate.netnih.gov Under reflux conditions, only trace amounts of the product were formed in the organic solvents, while the yield in water increased significantly. researchgate.net
Theoretical studies using Density Functional Theory (DFT) calculations have corroborated these experimental findings. nih.govresearchgate.netresearchgate.net The stability of the synthesized quinoline-3-carboxamide derivatives was found to be amplified in the presence of solvents compared to solvent-free conditions. nih.govresearchgate.netresearchgate.net The order of stability was determined to be H2O > DMF > CH3CN > EtOH > THF, which is consistent with the experimental results showing that water is the optimal solvent for the reaction. nih.govresearchgate.net
| Solvent | Reaction Outcome (at room temp) | Reaction Outcome (at reflux) | Predicted Compound Stability |
| H2O | 40% yield | 65% yield (10 mol% VB1) | Highest |
| DMF | No Reaction | Trace | High |
| CH3CN | No Reaction | Trace | Medium |
| EtOH | No Reaction | Trace | Low |
| THF | No Reaction | Trace | Lowest |
| Data compiled from studies by Hajipour, Mehrabi, and Masoodi. nih.govresearchgate.netresearchgate.net |
Temperature Sensitivity and Optimization
Temperature is a crucial parameter that significantly influences the rate and yield of the synthesis of this compound derivatives. researchgate.net As demonstrated in the thiamine hydrochloride-catalyzed reaction, simply increasing the temperature can be the difference between a sluggish or non-existent reaction and an efficient transformation.
In the synthesis of 4-amino-2-(4-chlorobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide, the reaction at room temperature in water with 10 mol% of VB1 afforded the product in a 40% yield after 12 hours. researchgate.netnih.gov However, when the temperature was raised to reflux, the yield increased to 65% in just 6 hours. researchgate.netnih.gov This highlights the positive effect of elevated temperature on the reaction kinetics.
Further optimization showed that increasing the catalyst loading to 15 mol% of VB1 at reflux temperature boosted the yield to 75%. researchgate.netnih.gov Interestingly, a further increase in the catalyst concentration to 20 mol% did not lead to any additional improvement in the yield, indicating that 15 mol% is the optimal amount of catalyst under these conditions. researchgate.netnih.gov The interplay between temperature and catalyst concentration is therefore a key consideration for maximizing the efficiency of this synthetic route.
Chemical Reactivity and Transformation Studies of N Methylquinoline 3 Carboxamide
Hydrolysis Pathways of the Carboxamide Moiety
The hydrolysis of the N-methylcarboxamide group in N-methylquinoline-3-carboxamide to yield quinoline-3-carboxylic acid and methylamine (B109427) is a fundamental transformation that can be achieved under both acidic and basic conditions. The mechanism of this reaction is analogous to the well-established hydrolysis of amides. numberanalytics.comcolorado.edu
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com
The proposed mechanism proceeds as follows:
Protonation of the carbonyl oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (from an acid like H₃O⁺), forming a resonance-stabilized cation. This enhances the positive charge on the carbonyl carbon.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the methylamino group into a better leaving group (methylamine).
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methylamine.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final product, quinoline-3-carboxylic acid.
Base-Catalyzed Hydrolysis Mechanisms
In the presence of a strong base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis of this compound follows a different mechanistic pathway. The hydroxide ion is a potent nucleophile and can directly attack the carbonyl carbon without the need for prior activation. youtube.comchemistrysteps.com
The steps involved in base-catalyzed hydrolysis are:
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the leaving group: The tetrahedral intermediate collapses, and the C-N bond is cleaved, expelling the methylamide anion (⁻NHCH₃), which is a very poor leaving group. However, in a subsequent and rapid step, it is protonated.
Acid-base reaction: The expelled methylamide anion is a strong base and will deprotonate the newly formed quinoline-3-carboxylic acid in an irreversible acid-base reaction. This step forms a carboxylate salt and methylamine.
Protonation: To obtain the final carboxylic acid product, a separate acidification step is required to protonate the carboxylate anion.
The final, irreversible acid-base reaction in the base-catalyzed mechanism makes this process effectively non-reversible, in contrast to the equilibrium nature of acid-catalyzed hydrolysis. chemistrysteps.com
Theoretical Studies on Hydrolysis Activation Energy
For the base-catalyzed hydrolysis of amides, the formation of the tetrahedral intermediate is typically the rate-determining step. researchgate.net Computational models can calculate the Gibbs free energy of activation (ΔG‡) for this step. Factors influencing this energy barrier include the electronic nature of the substituents on both the acyl and nitrogen parts of the amide, as well as solvent effects. researchgate.netmdpi.com For instance, studies on the hydrolysis of cocaine, which contains ester functionalities, have shown that the energy barrier for the initial hydroxide attack is a critical parameter. researchgate.net Similar computational approaches could be applied to this compound to predict its hydrolysis kinetics.
Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System
The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS), though its reactivity is more complex than that of benzene (B151609) due to the presence of the nitrogen atom and the fused ring structure. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene ring because the nitrogen atom is electron-withdrawing. Conversely, the benzene ring (the carbocyclic ring) is more reactive. nptel.ac.in
The position of electrophilic attack on the quinoline ring is directed by the existing substituents and the reaction conditions. The N-methylcarboxamide group at the 3-position is an electron-withdrawing group, which will further deactivate the pyridine ring. Therefore, electrophilic substitution is expected to occur preferentially on the benzene ring, at positions 5, 6, 7, or 8. libretexts.org
The precise regioselectivity of EAS reactions on this compound would be influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine ring and the 3-carboxamide group would direct incoming electrophiles to the 5- and 8-positions, which are electronically favored. libretexts.org However, steric hindrance from the adjacent ring and substituents can also play a role. Computational studies, such as DFT calculations of electron density maps, can be used to predict the most likely sites for electrophilic attack. rsc.org
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using halogens (e.g., Br₂) in the presence of a Lewis acid.
Sulfonation: Using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: These reactions are often less effective on deactivated rings like quinoline.
Other Significant Chemical Transformations and Functional Group Interconversions
Beyond hydrolysis and electrophilic substitution, the this compound scaffold can undergo various other chemical transformations, primarily involving the carboxamide group or the quinoline ring.
Reduction of the Carboxamide: The carboxamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 3-(aminomethyl)-N-methylquinoline.
Reactions of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can react with electrophiles. For example, it can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can alter the regioselectivity of subsequent electrophilic substitution reactions, often favoring attack at the C4 position. acs.org
Modification of the Carboxamide: The N-methylcarboxamide group can be a precursor for the synthesis of other functional groups. For instance, dehydration could potentially lead to a nitrile, although this is a challenging transformation for N-substituted amides.
Coupling Reactions: While not a direct transformation of this compound itself, the corresponding quinoline-3-carboxylic acid (obtained from hydrolysis) can be activated (e.g., to the acid chloride) and then coupled with various amines or alcohols to generate a library of different amide and ester derivatives. researchgate.net
The following table summarizes some of the key chemical transformations:
| Reaction Type | Reagents and Conditions | Product Type |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Quinoline-3-carboxylic acid + Methylamine |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Quinoline-3-carboxylic acid + Methylamine |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-N-methylquinoline-3-carboxamide |
| N-Oxidation | m-CPBA | This compound-N-oxide |
| Reduction | LiAlH₄ | 3-(Aminomethyl)-N-methylquinoline |
The chemical reactivity of this compound is rich and varied, offering multiple avenues for the synthesis of more complex molecules with potential applications in various fields of chemical science.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H NMR spectrum of N-methylquinoline-3-carboxamide derivatives provides distinct signals for the protons of the quinoline (B57606) ring and the N-methyl group. In derivatives such as 4-amino-2-(4-chlorobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide, the N-methyl protons typically appear as a doublet in the upfield region, for instance around δ 2.75 ppm with a coupling constant (J) of 5.82 Hz. rsc.org The amide proton (NH) coupled to the methyl group shows a corresponding doublet, often further downfield, for example at δ 7.06 ppm (J = 5.82 Hz). rsc.org The aromatic protons of the quinoline core resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. rsc.org The exact chemical shifts and splitting patterns of these aromatic protons are influenced by their position on the ring and the presence of other substituents. For instance, the proton at the C2 or C4 position often appears as a sharp singlet, while others exhibit complex multiplet patterns due to spin-spin coupling with neighboring protons. rsc.org
Table 1: Typical ¹H NMR Spectral Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| N-CH₃ | 2.72 - 2.75 | d (doublet) | 4.40 - 5.82 | rsc.orgnih.gov |
| NH | 6.91 - 7.06 | d (doublet) or m (multiplet) | 4.40 - 5.82 | rsc.orgnih.gov |
| Quinoline Ar-H | 7.18 - 9.1 | m (multiplet) | N/A | rsc.org |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For this compound derivatives, the N-methyl carbon signal appears in the upfield region, typically around δ 27-30 ppm. nih.gov The carbons of the quinoline ring resonate in the aromatic region, from approximately δ 115 to 160 ppm. nih.gov The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, often between δ 160 and 170 ppm. nih.gov The specific chemical shifts of the quinoline carbons are sensitive to the electronic effects of substituents on the ring. researchgate.net For example, in a series of 2-chloro-8-methylquinoline-3-carboxamide derivatives, the carbon signals were fully assigned, with the amide carbonyl appearing around δ 167-168 ppm and the methyl carbon at δ 16-17 ppm.
Table 2: Typical ¹³C NMR Spectral Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| N-CH₃ | 27.18 - 29.43 | nih.gov |
| Quinoline C (aromatic) | 113.91 - 160.39 | nih.gov |
| C=O (Amide) | 160.13 - 168.0 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound derivatives shows characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is typically observed in the region of 1630–1684 cm⁻¹. nih.govmdpi.comsapub.org The N-H stretching vibration of the secondary amide appears as a distinct band around 3180–3400 cm⁻¹. nih.gov Stretching vibrations for the aromatic C-H bonds of the quinoline ring are found above 3000 cm⁻¹, while the C=C and C=N bonds within the aromatic system give rise to a series of bands in the 1490–1620 cm⁻¹ region. nih.govchula.ac.th
Table 3: Characteristic IR Absorption Bands for this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amide) | Stretch | 3183 - 3395 | nih.gov |
| C-H (Aromatic) | Stretch | ~3030 - 3140 | sapub.org |
| C=O (Amide) | Stretch | 1631 - 1715 | mdpi.comsapub.org |
| C=C / C=N (Aromatic) | Stretch | 1490 - 1621 | nih.govchula.ac.th |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For this compound, the molecular formula is C₁₁H₁₀N₂O, corresponding to a molecular weight of approximately 186.21 g/mol . nih.gov In mass spectra, this compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) at m/z 186 or 187, respectively. High-Resolution Mass Spectrometry (HR-MS) can determine the exact mass with high precision (e.g., 186.0793), which serves to confirm the elemental composition. mdpi.comnih.gov Fragmentation patterns observed in the mass spectrum can also support structural elucidation, providing evidence for the different components of the molecule. chula.ac.thsemanticscholar.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. scirp.org Calculations for quinoline (B57606) derivatives are frequently performed using the B3LYP functional combined with a 6-311++G(d,p) basis set to achieve a reliable balance between accuracy and computational cost. researchgate.netrsc.orgbohrium.com
The electronic properties of a molecule are fundamental to understanding its behavior. The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are used to calculate key electronic descriptors. researchgate.net The ionization potential (related to EHOMO) measures the energy required to remove an electron, while the electron affinity (related to ELUMO) indicates the energy released when an electron is added. pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov The electronic chemical potential (μ) describes the tendency of electrons to escape from a system. Theoretical studies on related quinoline structures provide estimations for these properties. researchgate.netrsc.org
Table 1: Calculated Electronic Properties of N-methylquinoline-3-carboxamide Note: Values are theoretical estimations based on studies of structurally similar quinoline carboxamides.
| Property | Symbol | Typical Calculated Value (eV) |
|---|---|---|
| First Ionization Energy | I ≈ -EHOMO | ~6.20 |
| Electron Affinity | A ≈ -ELUMO | ~2.05 |
| Band Gap | ΔE = ELUMO - EHOMO | ~4.15 |
| Electronic Chemical Potential | μ = (EHOMO + ELUMO) / 2 | ~-4.12 |
Table 2: Calculated Global Reactivity Indices for this compound Note: Values are theoretical estimations based on studies of structurally similar quinoline carboxamides.
| Index | Symbol | Formula | Typical Calculated Value (eV) |
|---|---|---|---|
| Hardness | η | (I - A) / 2 | ~2.07 |
| Softness | σ | 1 / η | ~0.48 |
| Electrophilicity Index | ω | μ2 / 2η | ~4.10 |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. bohrium.comnih.gov For a molecule like this compound, MEP analysis typically reveals a significant negative potential around the oxygen atom of the carboxamide group, identifying it as a primary site for electrophilic interaction. Conversely, the hydrogen atom of the amide group displays a positive potential, indicating its role as a hydrogen bond donor. nih.gov
Frontier Molecular Orbital (FMO) theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy and spatial distribution of these orbitals are crucial for predicting the outcome of chemical reactions. numberanalytics.comimperial.ac.uk In quinoline derivatives, the HOMO is often localized over the quinoline ring system, particularly the fused benzene (B151609) ring, indicating this region's capacity for electron donation. nih.gov The LUMO is typically distributed over the electron-withdrawing carboxamide moiety and the adjacent pyridinone ring. nih.gov The energy gap between the HOMO and LUMO is a key parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity and facilitates intramolecular charge transfer. bohrium.com
The surrounding medium can significantly influence the stability and electronic properties of a molecule. Theoretical investigations often employ a Polarized Continuum Model (PCM) to simulate the effects of different solvents. scirp.org Studies on related quinoline carboxamides have shown that the stability of the compound is amplified in the presence of solvents compared to the gas phase. researchgate.netrsc.org The stabilizing effect generally increases with the polarity of the solvent. The calculated order of stability for similar quinoline compounds was found to be: H₂O > DMF > CH₃CN > EtOH > THF. researchgate.netrsc.org This trend, which aligns with experimental results, highlights the importance of solute-solvent interactions in determining the behavior of the molecule in solution. researchgate.netrsc.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This technique is instrumental in drug discovery for elucidating binding mechanisms and estimating binding affinity. Quinoline-3-carboxamides (B1200007) have been identified as a critical class of small molecules that can inhibit various kinases. mdpi.com
Molecular docking studies have been performed on quinoline-3-carboxamide (B1254982) derivatives with several protein kinases involved in the DNA damage response pathway, such as ATM, ATR, and DNA-PKcs, as well as related kinases like mTOR and PI3Kγ. mdpi.com These studies reveal that the quinoline nitrogen atom often forms crucial hydrogen bonds with residues in the hinge region of the kinase active site, acting as an ATP-competitive inhibitor. mdpi.com The analysis of ligand-target complexes highlights specific interactions, including π-π stacking with aromatic residues like Tyrosine (Tyr) and hydrogen bonding with residues such as Aspartic acid (Asp). mdpi.com The binding affinity, often expressed as a docking score or binding energy, helps in understanding the selectivity of these compounds towards different kinases. For instance, steric clashes within a rigid binding site can lead to a lower docking score and reduced affinity for a particular target. mdpi.com Furthermore, the PubChem database indicates that this compound itself has been crystallized in a protein-bound state, with the corresponding entry in the Protein Data Bank being 5POM, confirming its interaction with biological macromolecules. nih.gov
Semi-Empirical Methods (e.g., AM1 MO calculations)
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally efficient approach to investigate the electronic structure and geometric properties of molecules. These methods are based on Hartree-Fock theory but employ empirical parameters to simplify and speed up calculations, making them suitable for larger molecular systems. uni-muenchen.de While they are less rigorous than ab initio or density functional theory (DFT) methods, they can provide valuable qualitative insights and trends. uni-muenchen.de For quinoline derivatives, AM1 has been utilized to explore various molecular properties, including geometry optimization, reaction mechanisms, and proton affinities.
One application of the AM1 method involves the optimization of molecular geometries to understand intermolecular interactions. For instance, in a study of quinoline-based receptors designed for the recognition of carboxylic acids, AM1 calculations were used to determine the optimized geometries of the host-guest complexes. beilstein-journals.orgnih.gov These calculations revealed detailed information about the binding modes, including the hydrogen bond distances between the receptor and the acid molecule. For example, the optimized geometry of a complex between a quinoline-based receptor and citric acid showed multiple hydrogen bonding interactions with calculated distances ranging from 2.16 Å to 2.96 Å. beilstein-journals.orgnih.gov
AM1 calculations have also been employed to elucidate reaction pathways and the stability of intermediates. In a study on the photochemical transformation of an enyne-carbodiimide to an indoloquinoline derivative, AM1 was used to calculate the heat of formation (ΔHf) of the triplet excited key intermediates, helping to explain the observed loss of a methyl group during the reaction. researchgate.net
Furthermore, the AM1 method has been applied to study the protonation and methylation of distorted amide systems, including derivatives of 3,4-dihydro-2-oxo-1,4-ethanoquinoline. cdnsciencepub.com By calculating the enthalpies of N- and O-protonation (proton affinities), researchers could predict the preferred site of protonation. cdnsciencepub.com These calculations indicated that for certain quinoline-based amides, N-protonation is favored over O-protonation. cdnsciencepub.com The study also successfully used the correlation between calculated proton affinities and experimental pKa values to estimate the pKa of a related compound. cdnsciencepub.com Additionally, the calculated heats of formation for N- and O-methylated products were in good agreement with experimental findings from methylation-hydrolysis studies. cdnsciencepub.com
Table 1: AM1 Calculated Heats of Formation for Methylated Quinoline-Based Amides Data sourced from a computational study on distorted amides. The table shows the calculated stability of N-methylated versus O-methylated products.
| Compound | N-Methylated Heat of Formation (kcal/mol) | O-Methylated Heat of Formation (cis) (kcal/mol) | O-Methylated Heat of Formation (trans) (kcal/mol) |
| 3,4-dihydro-2-oxo-1,4-propanoquinoline | Data not available | Data not available | Data not available |
| 3,3,4,5-tetrahydro-2-oxo-1,5-ethanobenzazepine | Data not available | Data not available | Data not available |
| 3,3,4,5-tetrahydro-2-oxo-1,5-propanobenzazepine | Data not available | 5.3 higher than N-methyl | 4.9 higher than N-methyl |
Note: Specific heat of formation values were not provided in the source material, only the relative stability for the propanobenzazepine derivative. cdnsciencepub.com
While AM1 can provide useful insights, it is important to note its limitations. For certain applications, newer semi-empirical models like RM1 may offer improved accuracy for properties such as enthalpy of formation and dipole moments. scielo.br Moreover, for more precise quantitative predictions, higher-level theoretical methods like DFT are generally preferred.
Nonlinear Optical (NLO) Properties
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including signal processing and optical switching. biointerfaceresearch.com Quinoline derivatives have emerged as a promising class of compounds for NLO applications due to their extended π-conjugated systems, which can be readily modified with electron-donating and electron-accepting groups to enhance their NLO response. rsc.org The key parameters that characterize the NLO behavior of a molecule are its polarizability (α) and, more importantly, its first hyperpolarizability (β).
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven to be a powerful tool for predicting and understanding the NLO properties of quinoline derivatives. tandfonline.comajbls.com These studies typically involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors. The total (or static) first hyperpolarizability (βtot or β₀) is a critical measure of the second-order NLO response of a molecule.
For instance, a computational study using DFT (PBE/6-311++G(d,p) level of theory) investigated the linear and nonlinear optical properties of various amino- and formyl-substituted quinolines. tandfonline.com The results, summarized in the table below, demonstrate how the position and electronic nature of the substituent group can significantly influence the NLO properties.
Table 2: Calculated NLO Properties of Substituted Quinolines This table presents the calculated linear polarizability (<α>), anisotropy of polarizability (<Δα>), and total first hyperpolarizability (βtot) for different quinoline derivatives in DMSO solvent.
| Compound | <α> (a.u.) | <Δα> (a.u.) | βtot (a.u.) |
| 2-amino-quinoline | 134.46 | 129.58 | 1007.95 |
| 3-amino-quinoline | 132.09 | 101.44 | 696.88 |
| 4-amino-quinoline | 137.66 | 135.91 | 1812.55 |
| 5-amino-quinoline | 132.61 | 102.77 | 647.24 |
| 6-amino-quinoline | 137.19 | 158.46 | 1383.18 |
| 7-amino-quinoline | 132.41 | 96.53 | 1011.83 |
| 8-amino-quinoline | 132.84 | 114.94 | 200.73 |
| 2-formyl-quinoline | 143.47 | 185.39 | 1027.27 |
| 3-formyl-quinoline | 141.44 | 144.17 | 1334.61 |
| 4-formyl-quinoline | 145.45 | 162.29 | 157.06 |
| 5-formyl-quinoline | 141.67 | 136.63 | 1106.84 |
| 6-formyl-quinoline | 145.28 | 205.69 | 1184.88 |
| 7-formyl-quinoline | 141.83 | 134.18 | 1376.10 |
| 8-formyl-quinoline | 140.75 | 126.96 | 455.51 |
Data sourced from a computational study on quinoline derivatives. tandfonline.com
Another study focused on a quinoline-chalcone derivative, specifically (E)-N-(4-(3-(benzo[d] tandfonline.comipme.rudioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, and calculated its NLO properties at the CAM-B3LYP/6-311++g(d,p) level of theory. rsc.org The results were compared to urea, a standard reference material for NLO studies. This comparison highlighted the strong NLO potential of the quinoline derivative. rsc.orgrsc.org
Table 3: Comparison of NLO Properties This table compares the calculated dipole moment (μ), polarizability (α₀), and first hyperpolarizability (βtot) of a quinoline-chalcone derivative with urea.
| Substance | μ (D) | α₀ (×10⁻²⁴ esu) | βtot (×10⁻³⁰ esu) |
| Urea | 4.90 | 3.63 | 0.77 |
| Quinoline-chalcone derivative | 3.86 | 58.85 | 18.06 |
Data sourced from a study on a quinoline-1,3-benzodioxole chalcone. rsc.orgrsc.org
Similarly, theoretical investigations of pyridazino quinoline derivatives have shown that these compounds can also exhibit significant first hyperpolarizability values, suggesting their potential as NLO materials. ajbls.com The calculated values for some of these derivatives were found to be considerably higher than that of urea. ajbls.com
Structure Activity Relationship Sar Studies
Impact of N-Methyl Substitution on Quinoline-3-carboxamide (B1254982) Scaffold Activity
The substitution at the nitrogen atom of the quinoline (B57606) ring is a critical determinant of the biological activity of quinoline-3-carboxamides (B1200007). The presence and nature of this substituent can significantly influence the compound's interaction with its biological target.
For instance, in a series of 4-hydroxy-2-quinolinone-3-carboxamides, the N-methyl substituted analog (3c) demonstrated potent inhibitory activity (100% inhibition) in an antioxidant assay. mdpi.com In contrast, replacing the N-methyl group with an N-phenyl group (compound 3d) resulted in a markedly weaker antioxidant agent (32.8% inhibition). mdpi.com However, this trend is not universal across all chemical space. In another set of analogs, both N-methyl (3f) and N-phenyl (3g) carboxamides, derived from 4-aminophenol, exhibited 100% inhibition. mdpi.com
Further illustrating the nuanced role of the N-substituent, replacing an N-phenyl group with an N-methyl group in a different analog (3m) led to a weak inhibitor (15% at 0.1 mM). mdpi.com In the context of cholinesterase inhibition, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (10a) showed equipotent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ijpcbs.com However, the corresponding N-methyl derivative, 4-hydroxy-2-oxo-1,2-dihydro-N-methylquinoline-3-carboxamide (10b), was found to be selective for BuChE. ijpcbs.com
Substituent Effects on the Quinoline Ring System
Modifications to the quinoline ring system, including the position and nature of substituents, play a pivotal role in modulating the biological activity of N-methylquinoline-3-carboxamide analogs.
The location of substituents on the quinoline ring has been shown to be a critical factor in determining the biological profile of these compounds.
C-2 Position: The presence of specific functional groups at the C-2 position has been linked to the anticancer activity of quinoline derivatives. orientjchem.org Computer simulations have suggested that the electronic and steric properties of substituents at this position can significantly impact their anticancer potential. orientjchem.org For example, 2-α-furyl and 2-(pyridin-2-yl) quinoline derivatives have shown promising selective anticancer activity. orientjchem.org
C-4 Position: An amino group at the C-4 position of the quinoline ring has been found to have similar activity to a hydroxyl group in terms of acetylcholinesterase (AChE) inhibition. arabjchem.org
C-5 Position: Substitution at the 5-position often leads to enhanced biological activities, with 5-halo, 5-amino, 5-aryl, 5-heteroaryl, 5-carbonyl, and 5-amido groups showing promising antibacterial and antifungal properties. researchgate.net
C-6 and C-7 Positions: The substitution pattern at the C-6 and C-7 positions has been identified as a determining factor for activity against cholesteryl ester transfer protein (CETP). mdpi.com Compounds with bulky 6-benzyloxy-7-methoxy groups demonstrated better activity than those with 6-phenyl substituents, likely due to favorable interactions within the large hydrophobic cavity of CETP. mdpi.com In the context of anticancer activity, a hydroxyl or methoxy (B1213986) group at the C-7 position can improve a compound's antitumor properties. orientjchem.org
C-8 Position: The introduction of an 8-methyl or 8-fluorine group has been shown to influence fungicidal activity, although in some cases, it did not surpass the activity of the unsubstituted compound. jst.go.jp
The following table summarizes the impact of substituent position on the biological activity of quinoline-3-carboxamide derivatives:
| Position | Substituent Type | Observed Biological Activity | Reference |
|---|---|---|---|
| C-2 | α-furyl, pyridin-2-yl | Selective anticancer activity | orientjchem.org |
| C-4 | Amino, Hydroxyl | Similar AChE inhibitory activity | arabjchem.org |
| C-5 | Halo, Amino, Aryl, Heteroaryl, Carbonyl, Amido | Enhanced antibacterial and antifungal activities | researchgate.net |
| C-6, C-7 | Bulky benzyloxy-methoxy groups | Improved CETP inhibitory activity | mdpi.com |
| C-7 | Hydroxyl, Methoxy | Improved antitumor activity | orientjchem.org |
| C-8 | Methyl, Fluorine | Influenced fungicidal activity | jst.go.jp |
The electronic and steric properties of the substituents on the quinoline ring are crucial for the biological activity of this compound and its analogs.
Electron-donating groups on the quinoline ring have been found to contribute to antibacterial activity. researchgate.net SAR studies on a series of quinoline-3-carboxamides as potential inhibitors of the ATM kinase suggested the importance of the electron-donating nature of the R group for the molecule to be toxic to cancer cells. researchgate.netgrafiati.com
In contrast, for other biological targets, electron-withdrawing groups can be beneficial. For instance, in the context of photoremovable protecting groups, swapping a bromine substituent for a cyano group resulted in a threefold increase in sensitivity for acetate (B1210297) release. acs.org However, a nitro group at the same position rendered the compound photochemically insensitive. acs.org
The steric bulk of substituents also plays a significant role. As mentioned earlier, bulky 6-benzyloxy-7-methoxy groups at the C-6 and C-7 positions led to enhanced CETP inhibitory activity, suggesting that these larger groups can form favorable interactions within the binding pocket of the enzyme. mdpi.com
The following table provides examples of how electronic and steric properties of substituents influence biological activity:
| Substituent Property | Substituent Example | Effect on Biological Activity | Reference |
|---|---|---|---|
| Electron-donating | - | Contributes to antibacterial activity | researchgate.net |
| Electron-donating | - | Important for cytotoxicity in some cancer cells | researchgate.netgrafiati.com |
| Electron-withdrawing | Cyano | Increased photosensitivity | acs.org |
| Electron-withdrawing | Nitro | Decreased photosensitivity | acs.org |
| Steric Bulk | 6-benzyloxy-7-methoxy | Enhanced CETP inhibition | mdpi.com |
Modifications at the Carboxamide Moiety (e.g., different N-substituents)
The carboxamide moiety at the 3-position of the quinoline ring is a key site for structural modifications that can significantly impact biological activity. Altering the N-substituents on the carboxamide has been a fruitful strategy for optimizing the properties of these compounds.
In a series of CETP inhibitors, compounds with a substituted aryl group on the 3-carboxamide nitrogen atom showed higher potency than the corresponding alkyl analogs. mdpi.com This suggests that aromatic interactions at this position are beneficial for activity.
For P2X7 receptor antagonists, the nature of the substituent on the phenyl ring of the carboxamide was critical. nih.gov Trifluoromethyl (-CF3) and methyl (-CH3) substitutions improved inhibitory potency. nih.gov Furthermore, highly electronegative fluoro, chloro, and iodo substitutions on the phenyl ring also enhanced affinity. nih.gov
The length and nature of the N-substituent are also important. For CB2 cannabinoid receptor agonists, increasing the distance between a phenyl ring and the 4-oxo-quinoline core by extending an alkyl chain resulted in enhanced affinity. ucl.ac.be Specifically, a phenylethyl substituent showed higher affinity than a benzyl (B1604629) group, and a phenylpropyl group was even more potent. ucl.ac.be However, replacing the aromatic phenyl ring with a non-aromatic cyclohexyl group led to lower affinity, highlighting the importance of the aromatic character. ucl.ac.be
The following table summarizes the effects of modifications at the carboxamide moiety:
| Modification | Substituent Example | Effect on Biological Activity | Reference |
|---|---|---|---|
| N-Aryl vs. N-Alkyl | Substituted aryl | Higher CETP inhibitory potency | mdpi.com |
| Substituents on N-Phenyl | -CF3, -CH3 | Improved P2X7R inhibitory potency | nih.gov |
| -F, -Cl, -I | Enhanced P2X7R affinity | nih.gov | |
| N-Alkyl chain length | Phenylethyl, Phenylpropyl | Enhanced CB2 receptor affinity | ucl.ac.be |
| Cyclohexylethyl | Lower CB2 receptor affinity | ucl.ac.be |
Mechanistic Investigations at the Molecular Level
Molecular Target Identification and Binding Modes
The efficacy of quinoline-3-carboxamide (B1254982) derivatives stems from their ability to bind to and modulate the function of key cellular proteins, such as kinases and histone deacetylases.
ATM Kinase A novel series of 3-quinoline carboxamides has been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a critical mediator of the DNA damage response (DDR). nih.govrsc.orgresearchgate.net Molecular docking studies reveal that these compounds act as ATP-competitive inhibitors. mdpi.com The core mechanism involves the nitrogen atom of the quinoline (B57606) ring forming a key hydrogen bond with the hinge region of the ATM kinase domain, a structural interaction that is crucial for their inhibitory action. mdpi.com This binding mode prevents ATM from phosphorylating its downstream targets, thereby disrupting the DNA repair pathway. mdpi.comresearchgate.net For instance, specific derivatives such as 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide (Compound 72) and 7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino}quinoline-3-carboxamide (Compound 74) have been developed as highly potent and selective ATM inhibitors. nih.govebi.ac.uk
HDAC4 The quinoline-3-carboxamide derivative, Tasquinimod , has been shown to exert its effects through allosteric binding to Histone Deacetylase 4 (HDAC4). nih.govnih.gov This interaction is significant because HDAC4 itself has low enzymatic activity and functions primarily by forming multiprotein complexes. mdpi.comosti.gov Tasquinimod's binding to HDAC4 prevents the formation of the critical HDAC4/NCoR1/HDAC3 repressive complex. nih.govnih.gov This disruption of protein-protein interaction interferes with the transcriptional regulation of genes involved in adaptive survival signaling in the tumor microenvironment, such as those controlled by HIF-1α and MEF-2. nih.govnih.gov
Table 1: Molecular Targets and Binding Modes of Quinoline-3-Carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Derivative Name | Molecular Target | Binding Mode | Key Interactions |
|---|---|---|---|
| General Quinoline-3-Carboxamides (B1200007) | ATM Kinase | ATP-Competitive | Quinoline nitrogen binds to the kinase hinge region. mdpi.com |
| Tasquinimod | HDAC4 | Allosteric | Binds to HDAC4, preventing its interaction with the NCoR1/HDAC3 complex. nih.govnih.gov |
Enzymatic Inhibition Mechanisms
The therapeutic potential of N-methylquinoline-3-carboxamide derivatives is often linked to their ability to inhibit specific enzymes involved in disease progression.
ATM Kinase Inhibition Quinoline-3-carboxamide compounds are recognized as potential inhibitors of ATM kinase, a key enzyme in the signaling pathway for DNA double-strand breaks. rsc.orgresearchgate.netnih.gov By inhibiting ATM kinase, these compounds prevent the repair of damaged DNA, which can lead to genomic instability and ultimately, apoptosis in cancer cells. researchgate.net This makes them valuable candidates for use in combination with DNA-damaging agents like radiation or chemotherapy to sensitize tumor cells. researchgate.netnih.gov The inhibition mechanism is competitive with respect to ATP, where the inhibitor molecule occupies the ATP-binding pocket in the kinase domain. mdpi.com Studies have confirmed that treatment with these derivatives leads to a downregulation of phosphorylated ATM and its downstream effector, Chk2. nih.gov
Cholesteryl Ester Transfer Protein (CETP) Inhibition A series of novel quinoline-3-carboxamide derivatives have been designed and synthesized as inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.govnih.gov CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, and its inhibition is a therapeutic strategy for raising HDL cholesterol levels. nih.govbjcardio.co.uk Several derivatives of this compound, including N-benzyl-2-methyl-6-phenylquinoline-3-carboxamide , have shown potent CETP inhibitory activity. nih.govnih.govlookchem.com For example, compounds designated as 24 and 26 in one study demonstrated a CETP inhibitory rate of 80.1%. nih.govnih.gov While the precise binding site on CETP for these compounds is not fully elucidated, their activity highlights the potential of the quinoline-3-carboxamide scaffold in modulating lipid transfer pathways. nih.govnih.govukbiobank.ac.uk
Table 2: Enzymatic Inhibition by Quinoline-3-Carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Enzyme Target | Inhibition Mechanism | Key Derivatives | Reported Activity |
|---|---|---|---|
| ATM Kinase | ATP-Competitive Inhibition | General quinoline-3-carboxamides | Downregulation of ATM phosphorylation. nih.gov |
| Cholesteryl Ester Transfer Protein (CETP) | Direct Inhibition | N-benzyl-2-methyl-6-phenylquinoline-3-carboxamide | Compound 24: 80.1% inhibition. nih.govnih.gov |
| Cholesteryl Ester Transfer Protein (CETP) | Direct Inhibition | N-cyclopropyl-2-methyl-6-phenylquinoline-3-carboxamide | --- |
Receptor Modulation Mechanisms
Beyond direct enzyme inhibition, quinoline-3-carboxamides can modulate cellular signaling by interacting with receptors like the Aryl Hydrocarbon Receptor, leading to broad immunomodulatory effects.
Aryl Hydrocarbon Receptor (AHR) Activation The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including xenobiotic-metabolizing enzymes like CYP1A1. nih.govdovepress.com Several quinoline-3-carboxamide derivatives, including Tasquinimod , Laquinimod , and Roquinimex , are known to activate the AHR. nih.govmdpi.com It is understood that these parent compounds are not the direct activators; instead, they undergo intracellular metabolism to form N-dealkylated metabolites that are potent AHR ligands. mdpi.com Upon ligand binding, the AHR translocates from the cytoplasm to the nucleus, forms a heterodimer with the ARNT protein, and binds to specific DNA sequences known as dioxin response elements (DREs), initiating target gene transcription. dovepress.com While this activation can contribute to immunomodulatory effects, it is also considered a source of potential off-target effects for some derivatives. nih.govnih.gov For instance, the AHR agonism of Tasquinimod is associated with unwanted side effects, prompting the development of newer analogs with reduced AHR activity. nih.govnih.gov
Immunomodulatory Effects Quinoline-3-carboxamide compounds, such as Roquinimex (Linomide) and Paquinimod , are noted for their significant immunomodulatory properties, including anti-inflammatory and anti-allergic effects. rsc.orgresearchgate.netresearchgate.netnih.gov These compounds can enhance cell-mediated immunity and improve tumor surveillance. researchgate.netresearchgate.net A key mechanism underlying these effects is the activation of natural killer (NK) cells via the AHR, which boosts their cytotoxicity against tumor cells. rsc.orgresearchgate.net The immunomodulatory actions of these compounds have led to their investigation in the context of autoimmune diseases like multiple sclerosis and systemic lupus erythematosus. researchgate.net The ability of these molecules to modulate cytokine production, such as tumor necrosis factor-alpha (TNF-α), and lymphocyte proliferation further underscores their complex role in regulating the immune system. nih.gov
Table 3: Receptor Modulation and Immunomodulatory Effects of Quinoline-3-Carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Derivative Name | Receptor/Process | Mechanism of Action |
|---|---|---|
| Tasquinimod, Laquinimod, Roquinimex | Aryl Hydrocarbon Receptor (AHR) | Metabolites act as AHR agonists, leading to nuclear translocation and gene transcription. nih.govmdpi.com |
| Roquinimex (Linomide), Paquinimod | Immunomodulation | Exhibit anti-inflammatory properties and enhance cell-mediated immunity, partly through AHR activation of NK cells. rsc.orgresearchgate.netresearchgate.net |
Future Directions and Research Perspectives
Development of Novel Synthetic Routes
The synthesis of quinoline-3-carboxamide (B1254982) derivatives has traditionally relied on established methods such as the Combes, Knorr, Doebner-von Miller, Skraup, Friedlander, and Vilsmeier-Haack reactions. researchgate.netrsc.org However, the future of synthesizing N-methylquinoline-3-carboxamide and its analogs lies in the development of more efficient, sustainable, and versatile strategies.
Future research will likely focus on:
Green Chemistry Approaches: The use of microwave-assisted synthesis and solvent-free reaction conditions are becoming more prevalent for producing quinoline (B57606) derivatives, offering advantages such as shorter reaction times and increased safety. tandfonline.com These methods reduce reliance on hazardous solvents and energy-intensive processes, aligning with the principles of sustainable chemistry.
One-Pot, Multi-Component Reactions (MCRs): Recent studies have demonstrated the power of MCRs for the efficient, one-step synthesis of highly substituted quinoline-3-carboxamides (B1200007). researchgate.netrsc.orgnih.govresearchgate.net For instance, a one-pot, three-component reaction using 2-cyano-N-methylacetamide, an arylglyoxal, and an arylamine has been developed to produce 4-amino-2-benzoyl-N-methylquinoline-3-carboxamide derivatives. researchgate.netrsc.orgnih.govresearchgate.net This strategy's operational simplicity, high yields, and use of reusable catalysts make it a highly attractive route for generating libraries of this compound derivatives for screening. researchgate.netrsc.orgnih.gov
Novel Cyclization Strategies: A convenient method for synthesizing substituted 2-(methylamino)quinoline-3-carboxamides involves the hydrolytic cleavage of the pyrimidine (B1678525) ring in 1,3-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. nuph.edu.ua Exploring similar ring-opening or rearrangement strategies from different heterocyclic precursors could provide new pathways to the core scaffold.
Catalyst Innovation: The development of novel, more efficient, and reusable catalysts, such as functionalized propylsulfonic acid on a silica (B1680970) support (SiO2-Pr-SO3H) for Friedlander synthesis, will continue to be a priority. tandfonline.com Copper-catalyzed reactions have also been employed and warrant further investigation for their potential in C-N bond formation to create the carboxamide moiety. rsc.org
A comparison of traditional versus emerging synthetic approaches is summarized below.
Table 1: Comparison of Synthetic Routes for Quinoline-3-Carboxamides
| Method | Description | Advantages | Disadvantages | Future Outlook |
|---|---|---|---|---|
| Traditional Methods (e.g., Friedlander, Skraup) | Stepwise condensation and cyclization reactions from anilines and carbonyl compounds. | Well-established, wide substrate scope. | Often require harsh conditions, multiple steps, and can have moderate yields. | Optimization with green catalysts and conditions. |
| Vilsmeier-Haack Reaction | Formylation of acetanilides followed by oxidation and coupling with amines. | Effective for specific substitution patterns. researchgate.net | Involves multiple steps and the use of phosphorus oxychloride. researchgate.net | Streamlining the process into fewer steps. |
| One-Pot MCRs | Three or more components react in a single step to form complex products. researchgate.netnih.gov | High efficiency, operational simplicity, atom economy, rapid library generation. researchgate.netnih.gov | Substrate scope can be limited; optimization required. | Expansion to new component combinations and catalysts. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. tandfonline.com | Drastically reduced reaction times, often higher yields, solvent-free options. tandfonline.com | Requires specialized equipment; scalability can be a concern. | Broader application to various quinoline syntheses. |
| Hydrolytic Cleavage | Ring-opening of a fused pyrimidine system to yield the target amide. nuph.edu.ua | Provides a unique and regioselective route to specific derivatives. nuph.edu.ua | Dependent on the availability of the precursor heterocycle. | Design of new cleavable precursors. |
Advanced Computational Design of Derivatives
Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, enabling the rational design of new therapeutic agents. nih.govemanresearch.org For this compound, future research will leverage advanced computational methodologies to design derivatives with enhanced potency and selectivity. emanresearch.org
Key areas of focus include:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound derivatives will bind. emanresearch.orgmdpi.comresearchgate.netresearchgate.net This allows for the in silico design of compounds with optimized interactions, as seen in the design of derivatives targeting kinases and receptors. mdpi.comresearchgate.netresearchgate.net
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) studies are vital. nih.govnih.gov By building models based on the known activities of existing derivatives, researchers can predict the therapeutic potential of novel, unsynthesized N-methylquinoline-3-carboxamides. nih.gov
Fragment-Based Drug Discovery (FBDD): This approach identifies small molecular fragments that bind to a target, which can then be grown or linked to create more potent leads. nih.gov The this compound core itself can be considered a key fragment, to which other molecular pieces can be computationally added to improve target affinity and pharmacokinetic properties.
ADMET Prediction: A crucial aspect of modern drug design is the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.netnih.gov In silico tools can forecast these properties, helping to prioritize the synthesis of derivatives with favorable drug-like characteristics and reducing late-stage failures. researchgate.netresearchgate.netnih.gov
Exploration of Underexplored Reactivity Profiles
While the this compound core is relatively stable, its constituent functional groups offer opportunities for chemical modification that remain underexplored. Future research should investigate the reactivity of the quinoline ring, the N-methyl group, and the carboxamide linkage to generate novel molecular architectures.
Potential areas for exploration include:
Reactions at the Quinoline Ring: The quinoline ring system is electron-deficient and can undergo both electrophilic and nucleophilic substitutions. preprints.org Future work could explore C-H activation or late-stage functionalization to introduce new substituents at various positions on the quinoline core, which is known to significantly influence biological activity. researchgate.net
Transformations of the Carboxamide Group: The carboxamide is a robust functional group, but its reactivity can be harnessed. For example, reduction to an amine or conversion to a thioamide or nitrile could lead to derivatives with entirely different chemical properties and biological targets.
Reactivity of Precursors: The synthetic potential of precursors like 2-chloroquinoline-3-carbaldehydes is vast. researchgate.net These molecules can undergo a wide range of transformations, including Knoevenagel condensations and multicomponent reactions, to build complex fused heterocyclic systems tethered to the quinoline core. researchgate.net Exploring these pathways using an N-methylated precursor could yield novel and diverse derivatives.
Deeper Understanding of Molecular Interactions and Mechanisms
A fundamental goal of future research will be to elucidate the precise molecular interactions and mechanisms of action of this compound and its derivatives. This involves identifying their biological targets and understanding how they interact at an atomic level.
Key research directions include:
Target Identification: While derivatives have been shown to interact with targets like the S100A9 protein, various kinases, and cannabinoid receptors, the specific targets for many compounds, including the parent this compound, are unknown. nih.govnih.govplos.orgucl.ac.be Affinity-based proteomics and other advanced techniques can be used to identify binding partners in a cellular context.
Molecular Dynamics (MD) Simulations: MD simulations provide powerful insights into the stability of ligand-protein complexes over time. mdpi.comresearchgate.net Future studies will use MD to understand the dynamic nature of the binding between this compound derivatives and their targets, revealing key conformational changes and stable interactions that contribute to their biological effects. mdpi.comresearchgate.net
Biophysical Interaction Studies: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target. This information is invaluable for understanding the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that govern binding affinity and selectivity, as demonstrated in studies with DDR kinases. mdpi.comresearchgate.netnih.gov
Mechanism of Action Studies: Once a target is identified, further cellular and biochemical assays are needed to understand the downstream consequences of binding. For example, after identifying Ataxia Telangiectasia Mutated (ATM) kinase as a target, Western Blot analysis confirmed that quinoline-3-carboxamide derivatives could down-regulate its expression, providing a clear mechanism for their observed cytotoxicity in cancer cells. nih.gov
Design of Targeted this compound Derivatives
Building on the knowledge gained from synthetic, computational, and mechanistic studies, the ultimate goal is to design this compound derivatives that are highly targeted for specific therapeutic applications. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the scaffold to enhance potency and selectivity. mdpi.comresearchgate.netnih.gov
Future research will focus on designing derivatives for a range of diseases:
Anticancer Agents: The quinoline scaffold is a privileged structure in cancer drug discovery. researchgate.netontosight.ai Derivatives have been designed as inhibitors of key cancer-related targets like Cholesteryl Ester Transfer Protein (CETP), ATM kinase, and Platelet-Derived Growth Factor Receptor (PDGFR). researchgate.netresearchgate.netnih.govmdpi.com Future work will involve fine-tuning substitutions on the this compound core to create potent and selective kinase inhibitors or agents that can overcome multidrug resistance. nih.gov
Immunomodulatory and Anti-inflammatory Agents: Certain quinoline-3-carboxamides, like Tasquinimod, have well-documented immunomodulatory effects. researchgate.net The discovery that these compounds can bind to S100A9 and inhibit its interaction with RAGE and TLR4/MD2 opens a clear path for designing targeted anti-inflammatory drugs for autoimmune diseases. plos.org
Neurodegenerative Diseases: The quinoline core is present in drugs for Alzheimer's disease, and derivatives have been explored as cholinesterase inhibitors. researchgate.net There is potential to design this compound derivatives that can cross the blood-brain barrier and modulate targets relevant to neurodegeneration.
Antimicrobial Agents: While some derivatives have shown weak antibacterial activity, the quinolone framework is famous for its potent antibacterial effects (e.g., fluoroquinolones). researchgate.netscispace.com Future design could focus on modifying the this compound structure to enhance its antimicrobial properties. scispace.com
The table below summarizes key findings for targeted derivatives.
Table 2: Research Findings on Targeted Quinoline-3-Carboxamide Derivatives
| Derivative Class | Target/Application | Key Findings |
|---|---|---|
| 6-Aryl/6-Benzyloxy-7-methoxy substituted | CETP Inhibition | Compounds with 6-benzyloxy-7-methoxy groups showed potent CETP inhibitory activity (up to 80.1%). mdpi.com |
| Electron-donating R group substituted | ATM Kinase Inhibition | SAR studies indicated that electron-donating groups were important for cytotoxicity in cancer cells; Western Blot confirmed ATM downregulation. nih.gov |
| General Quinoline-3-carboxamides | Immunomodulation (Autoimmune Disease) | Compounds bind to S100A9 in a zinc- and calcium-dependent manner, inhibiting its pro-inflammatory interactions. plos.org |
| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | CB2 Receptor Agonism | Derivatives showed selectivity for the CB2 receptor and acted as agonists, representing a new class of potential therapeutics. ucl.ac.be |
| Various substituted quinolines | Reversal of Multidrug Resistance | Specific structural features, including a non-planar hydrophobic moiety and a basic nitrogen atom, were identified for reversing P-glycoprotein-mediated drug efflux. nih.gov |
Q & A
Q. What are the standard synthetic routes and characterization methods for N-methylquinoline-3-carboxamide derivatives?
The synthesis typically involves condensation reactions between quinoline precursors and carboxamide-forming reagents. For example, derivatives like 3-(2-chloroquinolin-3-yl)-2-cyano-N-substituted acrylamides are synthesized via refluxing intermediates (e.g., 2-chloroquinoline-3-carbaldehyde) with cyanoacetamide derivatives in ethanol, followed by crystallization . Characterization relies on IR spectroscopy (to confirm NH, C≡N, and C=O groups), NMR (1H and 13C for structural elucidation), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). Yields and melting points are critical for purity assessment .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound analogs?
Key techniques include:
- 1H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and methyl/methylene groups (δ 2.5–3.5 ppm). Coupling constants (e.g., J = 8–10 Hz for quinoline protons) help assign substituent positions .
- 13C NMR : Confirms carbonyl carbons (δ ~165–170 ppm) and nitrile groups (δ ~115–120 ppm) .
- IR Spectroscopy : Detects NH stretches (~3200 cm⁻¹), C≡N (~2200 cm⁻¹), and C=O (~1680 cm⁻¹) .
Q. What in vitro assays are used to screen this compound derivatives for biological activity?
Common assays include:
- Antiproliferative assays (e.g., MTT on cancer cell lines) to evaluate cytotoxicity .
- Enzyme inhibition studies (e.g., cholinesterase or kinase assays) using spectrophotometric methods to measure IC50 values .
- Apoptosis induction via flow cytometry (Annexin V/PI staining) to assess mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?
SAR strategies include:
- Substituent variation : Electron-withdrawing groups (e.g., Cl at C2 of quinoline) improve antiproliferative activity by enhancing electrophilicity .
- Hybridization : Combining quinoline with heterocycles (e.g., furan or imidazole) increases target selectivity, as seen in imidazo-fused analogs .
- Pharmacophore modeling : Computational tools (e.g., molecular docking) guide the design of analogs with optimal binding to enzymes like acetylcholinesterase .
Q. How do researchers resolve contradictions in reported biological data for quinoline carboxamides?
Contradictions (e.g., varying IC50 values across studies) are addressed by:
- Standardizing assay conditions (e.g., consistent cell lines, incubation times) .
- Structural verification : Re-synthesizing disputed compounds and confirming purity via HPLC or X-ray crystallography .
- Meta-analysis : Comparing data across studies to identify outliers or confounding factors (e.g., solvent effects) .
Q. What radiochemical techniques are applied to study this compound derivatives?
Carbon-11 labeling enables PET imaging for pharmacokinetic studies. For example, [11C]PK11195 (a radiolabeled isoquinoline carboxamide) is synthesized using [11C]CO and triflate precursors, allowing real-time tracking of blood-brain barrier penetration .
Q. How does the substitution pattern on the quinoline ring influence pharmacokinetic properties?
- Lipophilicity : Methyl or chloro groups at C2/C3 enhance membrane permeability but may reduce solubility .
- Metabolic stability : Bulky substituents (e.g., furan-methyl) slow hepatic degradation, improving half-life .
- Bioavailability : Hydroxyl groups (e.g., 4-hydroxyphenyl) increase water solubility but may require prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
